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Compound of Interest

Compound Name: 2-Acetylhydroquinone

Cat. No.: B116926

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Nuclear Magnetic
Resonance (NMR) and Mass Spectrometry (MS) data for the organic compound 2-
Acetylhydroquinone (also known as 2',5'-dihydroxyacetophenone). This document presents
curated data in a structured format, details experimental protocols, and visualizes key analytical
pathways to support research and development activities.

Spectroscopic Data

The following sections provide detailed NMR and mass spectrometry data for 2-
Acetylhydroquinone, a compound with the molecular formula CsHsOs and a molecular weight
of 152.15 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic
molecules. Below are the 'H and 3C NMR data for 2-Acetylhydroquinone.

Table 1: *H NMR Spectroscopic Data for 2-Acetylhydroquinone
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
11.386 S 1H OH (phenolic, C2-OH)
9.236 S 1H OH (phenolic, C5-OH)
7.207 d 1H Ar-H (H-6)
7.020 dd 1H Ar-H (H-4)
6.823 d 1H Ar-H (H-3)
2.594 S 3H -COCHs

Solvent: DMSO-ds, Spectrometer Frequency: 400 MHz

Table 2: 13C NMR Spectroscopic Data for 2-Acetylhydroquinone

Chemical Shift (8) ppm Assighment

202.7 C=0 (ketone)

154.2 C-OH (C-5)

148.9 C-OH (C-2)

123.8 C-H (aromatic, C-6)
119.3 C-H (aromatic, C-4)
118.5 C-C=0 (aromatic, C-1)
114.9 C-H (aromatic, C-3)
26.5 -CHs (acetyl)

Solvent: DMSO-ds

Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight and elemental composition of a
compound, as well as to elucidate its structure by analyzing its fragmentation patterns.
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Table 3: Electron lonization (El) Mass Spectrometry Data for 2-Acetylhydroquinone

m/z Relative Intensity (%) Proposed Fragment
152 78.2 [M]* (Molecular lon)
137 100.0 [M-CHs]*

109 17.8 [M-CH3-COJ*

81 13.7 [CeHsO]*

53 7.8 [CaHs]*

lonization Method: Electron lonization (El) at 70 eV

EX

perimental Protocols

The following are generalized experimental protocols for acquiring NMR and mass

spectrometry data for small organic molecules like 2-Acetylhydroquinone.

NMR Spectroscopy

o Sample Preparation: A 5% solution of 2-Acetylhydroquinone is prepared by dissolving

ap

proximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-ds, CDCI3) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added

as

an internal standard (6 0.00 ppm).

o Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a frequency

of

300 MHz or higher.

'H NMR: The spectrum is acquired with a spectral width of approximately 10-15 ppm. Key
parameters include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-
noise ratio, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

13C NMR: The spectrum is acquired with broadband proton decoupling. The spectral width
is typically 0-220 ppm. A larger number of scans (e.g., 1024 or more) is usually required
due to the low natural abundance of the 13C isotope.
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Mass Spectrometry (Electron lonization)

Sample Introduction: A small amount of the solid or a solution of 2-Acetylhydroquinone is
introduced into the mass spectrometer, typically via a direct insertion probe or after
separation by gas chromatography (GC). The sample is vaporized in the ion source.

lonization: The vaporized molecules are bombarded with a beam of electrons (typically at 70
eV) in the ion source. This causes the molecules to lose an electron, forming a molecular ion
([M]*), which is a radical cation.

Fragmentation: The molecular ions are energetically unstable and fragment into smaller,
characteristic ions.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the
relative abundance of each ion as a function of its m/z value.

Visualizations

The following diagrams illustrate key workflows and molecular fragmentation pathways.
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Data Acquisition & Processing
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Diagram 1: General workflow for the spectroscopic analysis of 2-Acetylhydroquinone.
Diagram 2: Proposed mass spectrometry fragmentation pathway for 2-Acetylhydroquinone.

 To cite this document: BenchChem. [Spectroscopic Analysis of 2-Acetylhydroquinone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b116926#2-acetylhydroquinone-nmr-and-mass-
spectrometry-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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